molecular formula C18H33Br B2837130 18-Bromo-6,9-octadecadiene CAS No. 4102-60-7

18-Bromo-6,9-octadecadiene

Cat. No.: B2837130
CAS No.: 4102-60-7
M. Wt: 329.366
InChI Key: SBRPUFDSMGABKD-AVQMFFATSA-N
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Description

18-Bromo-6,9-octadecadiene is a useful research compound. Its molecular formula is C18H33Br and its molecular weight is 329.366. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6E,9E)-18-bromooctadeca-6,9-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPUFDSMGABKD-AVQMFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-60-7
Record name 18-BROMO-6,9-OCTADECADIENE
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Structural Classification and Nomenclature Within Long Chain Unsaturated Halogenated Hydrocarbons

18-Bromo-6,9-octadecadiene is classified as a long-chain, polyunsaturated, halogenated hydrocarbon. ncert.nic.iniitk.ac.inwikipedia.org This classification arises from its distinct structural components: an eighteen-carbon backbone ("octadeca"), two carbon-carbon double bonds ("diene"), and a terminal bromine atom ("bromo"). adichemistry.com Such molecules are part of a broader family of compounds known as haloalkanes or alkyl halides, where one or more hydrogen atoms of an alkane are replaced by halogens. wikipedia.org

The nomenclature, governed by IUPAC rules, precisely describes the molecule's structure. adichemistry.comwikipedia.org The parent chain is an octadecane. The locants "6,9" indicate that the double bonds begin at the sixth and ninth carbon atoms, creating a "skipped" or 1,4-diene system, as the double bonds are separated by a methylene (B1212753) (-CH2-) group. wikipedia.org The prefix "18-Bromo" specifies that a bromine atom is attached to the eighteenth carbon, placing it at the terminus of the long alkyl chain.

This compound can exist as different stereoisomers depending on the geometry of the double bonds (cis/trans or Z/E). For instance, the (6Z,9Z) isomer, also known as linoleyl bromide, features both double bonds in the cis configuration. The properties of these isomers, such as melting and boiling points, can differ.

PropertyThis compound (Isomer unspecified)(6Z,9Z)-18-Bromo-6,9-octadecadiene(6E,9E)-18-Bromo-6,9-octadecadiene
CAS Number 4102-60-7 myskinrecipes.com13044-37-6 1346933-21-8 guidechem.com
Molecular Formula C₁₈H₃₃Br C₁₈H₃₃Br C₁₈H₃₃Br guidechem.com
Molecular Weight 329.36 g/mol 329.36 g/mol 329.36 g/mol guidechem.com
Boiling Point 380.0±21.0°C at 760 mmHg 180-182°C Not Available
Density 1.010±0.06 g/cm³ 1.010±0.06 g/cm³ Not Available
Melting Point Not Available-35°C Not Available
IUPAC Name 18-bromooctadeca-6,9-diene (6Z,9Z)-18-bromooctadeca-6,9-diene (6E,9E)-18-bromooctadeca-6,9-diene guidechem.com

Academic Significance of Precisely Functionalized Diene Systems and Terminal Bromoalkanes

The academic and synthetic value of 18-Bromo-6,9-octadecadiene stems from the reactivity of its two principal functional groups: the diene system and the terminal alkyl bromide. myskinrecipes.com

Diene Systems: Dienes are exceptionally versatile substrates in organic synthesis. nih.gov The 1,3-diene motif, in particular, is a cornerstone of cycloaddition reactions like the Diels-Alder reaction, which is a powerful method for constructing complex cyclic systems. mdpi.comroyalsocietypublishing.org While this compound is a 1,4-diene, it can be a precursor to conjugated systems. More broadly, dienes are crucial in transition metal-catalyzed reactions, enabling a wide range of C-C bond formations. nih.gov Modern synthetic methods, including Negishi, Suzuki, and Hiyama couplings, frequently employ dienes to build complex molecular architectures with high stereocontrol. nih.govmdpi.com The precise location and stereochemistry of the double bonds are critical, as they dictate the outcome of these chemical transformations. mdpi.com

Terminal Bromoalkanes: The terminal alkyl bromide functionality is a highly useful synthetic handle. Alkyl bromides are excellent substrates for a multitude of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and advanced materials. myskinrecipes.comeie.gr These reactions, catalyzed by transition metals like palladium, nickel, or iron, allow for the formation of new carbon-carbon bonds by coupling the alkyl bromide with various organometallic reagents (e.g., Grignard reagents, organoboranes). organic-chemistry.orgacs.org The terminal position of the bromine in this compound makes it sterically accessible and reactive in nucleophilic substitution and organometallic coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. eie.grnih.gov This functional group is also a precursor for forming Grignard reagents, which can then act as carbon nucleophiles to form new C-C bonds. organic-chemistry.org

Overview of Key Research Areas Pertaining to Structural Analogues and Synthetic Relevance

Retrosynthetic Disconnections and Fragment Coupling Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.com For a complex molecule like this compound, several logical disconnections can be proposed to devise a convergent synthesis plan.

A primary strategy involves disconnecting the carbon skeleton around the central diene functionality. This leads to two main approaches:

C-C Bond Formation to Construct the Diene: The molecule can be disconnected into two fragments that are later joined using carbon-carbon bond-forming reactions. A common disconnection is at the C7-C8 or C8-C9 bond. This approach would utilize powerful cross-coupling reactions, such as Suzuki or Negishi couplings, to assemble the diene from smaller vinyl-containing fragments. mdpi.comnih.gov Another possibility is a disconnection that leads to the use of Wittig-type reactions to form one or both of the double bonds.

Functional Group Interconversion from a Pre-existing Skeleton: An alternative and highly efficient strategy leverages a starting material that already contains the required 18-carbon backbone and the (Z,Z)-6,9-diene system. Linoleyl alcohol is an ideal precursor, as it possesses the correct chain length and diene stereochemistry. The synthesis then simplifies to a functional group interconversion, specifically the conversion of the terminal hydroxyl group into a bromide. This can be achieved via its mesylate derivative followed by displacement with a bromide salt, such as magnesium bromide etherate. guidechem.com

For a de novo synthesis, a convergent strategy building the molecule from smaller fragments offers flexibility. For instance, the molecule could be disconnected into a C1-C9 fragment containing the diene and a C10-C18 fragment terminating in a group that can be converted to a bromide. These fragments would be synthesized separately and then coupled.

Figure 1: Key retrosynthetic disconnections for this compound, highlighting a fragment-coupling approach and a functional group interconversion strategy from a linoleyl-based precursor.

Stereoselective Formation of the 6,9-Diene System

The defining structural feature of this compound is the skipped (Z,Z)-1,4-diene moiety (also referred to as a 6,9-diene in this specific molecule). Achieving the correct cis (or Z) configuration for both double bonds is a significant synthetic challenge that can be addressed by several stereoselective methods.

One of the most established methods for constructing cis-alkenes is the partial hydrogenation of alkynes. pressbooks.pub To form a (Z,Z)-diene system, a precursor containing a 6,9-diyne can be synthesized and then stereoselectively reduced.

The key to this approach is the use of a "poisoned" catalyst that is active enough to reduce an alkyne to an alkene but is deactivated to prevent further reduction to an alkane. libretexts.org The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with a poison like lead acetate and quinoline, is the classic reagent for this transformation. wikipedia.orgsamaterials.com The hydrogenation occurs with syn-addition of two hydrogen atoms across the alkyne, resulting in the desired cis or (Z)-alkene. wikipedia.org

Synthetic Sequence:

Diyne Formation: A diyne precursor can be assembled using alkyne coupling reactions, such as the Cadiot-Chodkiewicz or related copper-promoted couplings of terminal alkynes with bromoalkynes. researchgate.net

Stereoselective Reduction: The resulting diyne is then subjected to hydrogenation using a Lindlar catalyst under a hydrogen atmosphere. The reaction is carefully monitored to stop after the uptake of two equivalents of H₂, yielding the (Z,Z)-diene.

Table 1: Comparison of Catalysts for Alkyne to cis-Alkene Reduction
Catalyst SystemDescriptionTypical StereoselectivityAdvantages/Disadvantages
Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar Catalyst)Heterogeneous catalyst where lead salts "poison" the palladium, reducing its activity. wikipedia.orgsamaterials.comHigh for cis-alkeneAdvantage: Commercially available, well-established. Disadvantage: Use of toxic lead, potential for over-reduction if not carefully controlled. samaterials.com
P-2 Nickel (Ni-B)A nickel boride catalyst prepared by the reduction of nickel acetate with sodium borohydride.Good to High for cis-alkeneAdvantage: Avoids heavy metals like lead. Disadvantage: Can sometimes be less selective than Lindlar's catalyst.
Iron-based CatalystsEmerging systems using earth-abundant metals.Variable, can be tuned with ligandsAdvantage: Low cost, low toxicity. Disadvantage: Less developed, may require specific substrate-catalyst matching.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. mdpi.com While ring-closing metathesis (RCM) is widely used, cross-metathesis (CM) can be employed to construct acyclic dienes. researchgate.netcaltech.edu

Specifically, enyne cross-metathesis offers a route to conjugated dienes. ifpenergiesnouvelles.fr In the context of this compound, a precursor containing a terminal alkene and a terminal alkyne at the appropriate positions could theoretically be coupled via enyne metathesis. However, controlling the stereochemistry of the newly formed double bond in intermolecular cross-metathesis is a significant challenge, often resulting in mixtures of E and Z isomers. researchgate.net While some catalyst systems show preference for the E-isomer, achieving high Z-selectivity required for this target molecule is difficult and remains an area of active research.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for stereoselectively constructing dienes. mdpi.com The Suzuki-Miyaura and Negishi reactions are particularly well-suited for this purpose as they proceed with retention of the double bond geometry of the starting materials. acs.orgpnas.orgwikipedia.org

General Strategy: The synthesis involves the coupling of a stereodefined vinyl organometallic species with a stereodefined vinyl halide. To obtain the (Z,Z)-6,9-diene, a (Z)-vinylmetal reagent would be coupled with a (Z)-vinyl halide.

Suzuki-Miyaura Coupling: This reaction couples a vinylboronic acid or ester with a vinyl halide. organic-chemistry.org The required (Z)-vinylboron reagents can be prepared by the hydroboration of a terminal alkyne with catecholborane or other boranes. masterorganicchemistry.comlibretexts.org

Negishi Coupling: This reaction involves the coupling of a vinylzinc reagent with a vinyl halide. nih.govnobelprize.org The (Z)-vinylzinc reagents are typically prepared from the corresponding (Z)-vinyl halide or via hydrozirconation of a terminal alkyne followed by transmetalation with a zinc salt.

These methods are highly convergent and offer excellent control over stereochemistry, making them ideal for the synthesis of complex molecules with specific isomeric requirements. pnas.orgorganic-chemistry.org

Table 2: Stereoselective Cross-Coupling for Diene Synthesis
ReactionCoupling PartnersCatalyst/BaseKey Features
Suzuki-Miyaura Coupling(Z)-Vinylboronate + (Z)-Vinyl HalidePd(PPh₃)₄ / aq. Na₂CO₃ or Cs₂CO₃ acs.orgorganic-chemistry.orgHigh functional group tolerance; air- and moisture-stable boronate reagents. organic-chemistry.org
Negishi Coupling(Z)-Vinylzinc Halide + (Z)-Vinyl HalidePd(PPh₃)₄ or other Pd(0) complexes pnas.orgnobelprize.orgHighly reactive organozinc reagents; reactions are often fast with high yields. pnas.org
Stille Coupling(Z)-Vinylstannane + (Z)-Vinyl HalidePd(PPh₃)₄Tolerant of many functional groups, but toxicity of organotin compounds is a major drawback.

Olefin Metathesis as a Stereochemical Control Element

Introduction of the Terminal Bromo-Functional Group

The final key structural element is the bromine atom at the C18 position. Its installation requires a regioselective reaction that places the halogen at the end of the long alkyl chain.

The addition of hydrogen bromide (HBr) to an unsymmetrical alkene or alkyne can proceed with two different regiochemical outcomes, described by Markovnikov's rule and the anti-Markovnikov exception.

Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr to a double bond places the hydrogen atom on the carbon that already has more hydrogen atoms, and the bromide on the more substituted carbon. chemistrysteps.commcmaster.ca This would not yield the desired 18-bromo product.

Anti-Markovnikov Addition: To achieve the desired terminal bromide, an anti-Markovnikov addition is required. This is accomplished by performing the hydrobromination in the presence of a radical initiator, such as peroxides (e.g., AIBN, benzoyl peroxide) or UV light. libretexts.orgrsc.org The reaction proceeds via a radical mechanism where the bromine radical adds first to the terminal carbon to form the more stable secondary radical intermediate. ucalgary.ca This is then quenched by HBr to give the terminal alkyl bromide.

Therefore, a synthetic precursor containing a double bond at the C17-C18 position (a terminal alkene) can be reliably converted to the 18-bromo product via radical-initiated hydrobromination. libretexts.org

Table 3: Regioselective Hydrobromination of a Terminal Alkene
ConditionReagentsMechanismProduct Regiochemistry
MarkovnikovHBr (gas or in acetic acid) chemistrysteps.comElectrophilic Addition (via carbocation)Bromide adds to the more substituted carbon (e.g., C17).
Anti-MarkovnikovHBr, Peroxides (AIBN, ROOR) or UV light libretexts.orgucalgary.caRadical AdditionBromide adds to the less substituted, terminal carbon (C18). rsc.org

Halogenation of Alkyne Precursors and Subsequent Transformations

The synthesis of dienes can often be achieved through the partial reduction or transformation of alkyne precursors. Halogenation of these alkynes is a key step in creating versatile intermediates. The reaction of an alkyne with halogens like bromine (Br₂) or chlorine (Cl₂) can lead to dihalide or tetrahalide products. orgosolver.com

When one equivalent of a halogen is added to an alkyne, the reaction typically proceeds through a bridged "halonium" ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com This intermediate is then attacked by the halide ion in an anti-fashion, resulting in the formation of a trans-dihaloalkene. masterorganicchemistry.com For a precursor to this compound, this would involve the bromination of an octadecadiyne, which could then be selectively reduced to the corresponding diene.

Alternatively, the synthesis of 1-bromoalkynes from terminal alkynes provides synthetically valuable building blocks. organic-chemistry.org Methods have been developed for the direct oxidative halogenation of terminal alkynes using an oxidant like chloramine-B with a halogen source such as sodium bromide (NaBr) under mild conditions. organic-chemistry.org Another approach involves the Hunsdiecker reaction, where propiolic acids are converted to 1-halo-1-alkynes using N-halosuccinimides as the bromine source and triethylamine (B128534) as a catalyst, with reactions often completing within minutes. organic-chemistry.org

Strategies for Bromine Incorporation into Long Aliphatic Chains

Introducing a bromine atom at a specific, unactivated position in a long aliphatic chain is a synthetic challenge that can be addressed through several strategies.

A direct and highly relevant method involves the conversion of a terminal hydroxyl group into a bromide. One documented synthesis of Linoleyl Bromide, an isomer of the target compound, starts from linoleyl methane (B114726) sulfonate. This precursor is treated with magnesium bromide etherate in anhydrous ether, leading to the desired this compound via an SN2 reaction. guidechem.com

For substrates without a pre-existing functional group at the desired position, modern C-H activation/functionalization methods are employed. An innovative approach uses readily available N-bromoamide reagents and visible light to achieve aliphatic C-H bromination. acs.orgresearchgate.net These radical-mediated reactions can proceed at room temperature and show remarkable site-selectivity, even in complex molecules, with the substrate being the limiting reagent. acs.orgresearchgate.net

Furthermore, the incorporation of bromine into long-chain polymers has been explored to enhance properties like thermal stability. New aliphatic polyamides containing bromine have been synthesized via interfacial polymerization using 2,3-dibromosuccinyl chlorides and various long-chain diamines, demonstrating the utility of bromine incorporation in material science. asianpubs.org

Table 1: Selected Methods for Bromine Incorporation

MethodSubstrate TypeReagentsKey FeaturesCitation
Functional Group InterconversionLong-chain alcohol (as sulfonate)Magnesium bromide etherateDirect displacement (SN2); specific to the position of the leaving group. guidechem.com
C-H BrominationUnactivated aliphatic C-H bondN-Bromoamides, visible lightRadical-mediated; allows for functionalization without pre-existing groups; site-selectivity can be achieved. acs.orgresearchgate.net
Polymer FunctionalizationLong-chain diamines2,3-dibromosuccinyl chlorideIncorporates bromine into a polymer backbone, enhancing material properties. asianpubs.org

Carbon-Carbon Bond Formation Beyond Basic Hydrocarbon Assembly

Constructing the C18 backbone of this compound requires robust and versatile carbon-carbon bond-forming reactions. While basic methods exist, advanced strategies provide greater control and efficiency.

The alkylation of terminal alkynes is a cornerstone of synthetic organic chemistry for extending carbon chains. chemistrysteps.commasterorganicchemistry.com The reaction leverages the notable acidity of the terminal alkyne proton (pKa ≈ 25), which can be removed by a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi). jove.commasterorganicchemistry.com This deprotonation generates a highly nucleophilic acetylide ion. masterorganicchemistry.com

The resulting acetylide anion readily participates in nucleophilic substitution reactions (SN2) with primary alkyl halides to form a new carbon-carbon bond. jove.commasterorganicchemistry.com This method is exceptionally efficient for creating longer internal alkynes from simpler starting materials. jove.com For the synthesis of a precursor to this compound, one could envision several disconnections, such as reacting a C10 terminal alkyne with an 8-carbon alkyl halide or coupling a C16 terminal alkyne with a 2-carbon fragment. The reaction is most effective with unhindered primary alkyl halides; secondary and tertiary halides tend to undergo elimination instead of substitution. jove.commasterorganicchemistry.com

Table 2: Illustrative Precursor Synthesis via Alkyne Alkylation

Terminal AlkyneAlkyl HalideBaseSolventResulting Precursor BackboneCitation
1-Decyne1-Bromooctanen-BuLiTHFOctadeca-10-yne researchgate.net
1-HexadecyneEthyl bromideNaNH₂Liquid NH₃Octadeca-2-yne jove.com
Acetylene (B1199291) (dianion)Two equivalents of 1-BromooctaneNaNH₂Liquid NH₃Octadeca-9-yne masterorganicchemistry.com

Palladium- and nickel-catalyzed cross-coupling reactions represent some of the most powerful tools for forming C-C bonds, particularly between sp²-hybridized carbons, making them ideal for synthesizing complex dienes from alkenyl bromide precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org It is renowned for its mild reaction conditions and high tolerance of various functional groups. nih.gov The catalytic cycle involves the oxidative addition of the alkenyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product. libretexts.org The use of potassium alkyltrifluoroborates has proven effective for coupling with alkenyl bromides, tolerating functional groups like nitriles, halides, and carbonyls under basic conditions. nih.gov

Sonogashira Coupling: This method couples a terminal alkyne with a vinyl or aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a direct route to conjugated enynes, which can be further modified to form dienes. The reaction is generally run under mild, basic conditions. wikipedia.org Concerns over copper have led to the development of efficient copper-free Sonogashira protocols, which are valuable in the synthesis of complex molecules and natural products. organic-chemistry.org

Kumada-Tamao Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The reaction is highly effective for coupling aryl and vinyl halides. wikipedia.org While powerful, its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, ketones). organic-chemistry.org Significant progress has been made to expand its scope to less reactive aryl chlorides and to conduct couplings at room temperature. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide or triflate. libretexts.org It has an exceptionally broad scope, as organostannanes are stable and tolerant of most functional groups. researchgate.net The reaction has been successfully applied to the coupling of alkenyltin reagents with functionalized alkyl bromides that contain β-hydrogens, a challenging substrate class, by using specific phosphine (B1218219) ligands that accelerate oxidative addition and prevent β-hydride elimination. nih.gov The primary drawback of the Stille reaction is the toxicity and difficulty of removing organotin byproducts. libretexts.org

Table 3: Comparison of Advanced Cross-Coupling Methodologies

Coupling ReactionOrganometallic ReagentElectrophileTypical CatalystKey AdvantagesKey DisadvantagesCitation
Suzuki-MiyauraOrganoboron (R-B(OH)₂)Alkenyl-BrPdHigh functional group tolerance; low toxicity of byproducts.Requires specific base; boronic acids can be unstable. libretexts.orgnih.gov
SonogashiraTerminal Alkyne (R-C≡CH)Alkenyl-BrPd/CuDirect formation of enynes; mild conditions.Traditional method uses a copper co-catalyst which can be problematic. wikipedia.orgorganic-chemistry.org
Kumada-TamaoGrignard (R-MgBr)Alkenyl-BrNi or PdHigh reactivity; uses readily available Grignard reagents.Low functional group tolerance; sensitive to moisture/air. wikipedia.orgorganic-chemistry.org
StilleOrganostannane (R-SnBu₃)Alkenyl-BrPdExcellent functional group tolerance; stable reagents.Toxic organotin reagents and byproducts. libretexts.orgnih.gov

Gold catalysis has emerged as a powerful tool for unique chemical transformations, including the synthesis of halogenated dienes. A notable strategy involves the gold-catalyzed rearrangement of propargylic carboxylates. nih.govresearchgate.net In this methodology, a propargylic carboxylate substrate containing a bromine atom on the alkyne terminus is treated with a gold catalyst. nih.gov

The reaction proceeds through a selective 1,2-acyloxy migration pathway, which is favored over a competing 3,3-rearrangement due to the electronic effect of the halogen. nih.govresearchgate.net This process generates 1-bromo-2-acyloxy-1,3-dienes with high yields and excellent diastereoselectivity, typically forming only the (1Z, 3E)-isomers. nih.gov The reaction is remarkably fast, often completing in minutes at room temperature, and is compatible with various remote functional groups. nih.gov This approach provides a highly efficient and stereoselective route directly to the bromo-diene core structure.

Reactivity Profiles of the Diene Moiety

The diene moiety of this compound contains two isolated double bonds. This isolation means there is no continuous system of overlapping p-orbitals between the two double bonds. orgosolver.com Consequently, the reactivity of these double bonds is similar to that of individual alkenes. srmist.edu.inibpgcollegepanipat.ac.in

Electrophilic addition reactions to the diene system of this compound will proceed by attacking one of the double bonds. The initial interaction involves an electrophile being attacked by the π electrons of a double bond, leading to the formation of a carbocation intermediate. The subsequent attack by a nucleophile on this carbocation yields the final addition product.

The addition of halogens, such as bromine (Br₂), to one of the double bonds in this compound would proceed through a halonium ion intermediate. For instance, the reaction with bromine would form a bromonium ion. masterorganicchemistry.com This intermediate is then attacked by a bromide ion. This process typically results in anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com Given that the double bonds are isolated, the reaction is expected to occur at one double bond without affecting the other, unless an excess of the halogenating agent is used. msu.edu The reaction of bromine with a conjugated diene like 1,3-butadiene (B125203) can yield a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org However, since the diene in this compound is not conjugated, 1,4-addition is not a primary reaction pathway. The reaction will primarily yield vicinal dihalides at either the C6-C7 or C9-C10 positions.

Table 1: Potential Products of Bromine Addition to this compound

Reactant Reagent Potential Product(s)

The addition of hydrogen halides (HX) to the isolated double bonds of this compound can follow either Markovnikov or anti-Markovnikov pathways, depending on the reaction conditions.

Markovnikov Addition: In the absence of peroxides, the addition of HBr or HCl follows Markovnikov's rule. The reaction is initiated by the protonation of the double bond to form the more stable carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com For a double bond between carbon 6 and 7, protonation would lead to a secondary carbocation at either C6 or C7. The subsequent attack of the halide ion (X⁻) at the carbocation center gives the Markovnikov product. masterorganicchemistry.com Due to the potential for carbocation rearrangements, a mixture of products could be formed, especially if a more stable carbocation can be generated through a hydride or alkyl shift. masterorganicchemistry.comyoutube.commsu.edulibretexts.orgyoutube.com

Anti-Markovnikov Addition: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.commsu.eduramauniversity.ac.inorganic-chemistry.org The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form the more stable carbon radical. masterorganicchemistry.commsu.edu This is followed by the abstraction of a hydrogen atom from HBr by the carbon radical to yield the final product. masterorganicchemistry.com

Table 2: Regiochemical Outcomes of Hydrohalogenation of a Double Bond in this compound

Reaction Condition Mechanism Initial Step Intermediate Product
HX (e.g., HBr) Electrophilic Addition Protonation of double bond More stable carbocation Markovnikov Product

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a cycloaddition process. orgosolver.com It typically involves a conjugated diene and a dienophile. mendelset.comwikipedia.org Since this compound is a non-conjugated diene, it cannot directly participate as the diene component in a standard Diels-Alder reaction. mendelset.comfiveable.me However, it is conceivable for one of the double bonds to act as a dienophile in a reaction with a conjugated diene.

The Diels-Alder reaction is generally considered a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. mendelset.comwikipedia.orgacs.orgnih.govrsc.orgrsc.org This concerted mechanism explains the high stereospecificity of the reaction. mendelset.com However, for some systems, particularly those that are highly substituted or electronically mismatched, a stepwise mechanism involving a diradical intermediate has been proposed and studied. acs.orgnih.govacs.org Energetic calculations often favor the concerted pathway, although the energy difference can be small in some cases. acs.orgnih.govacs.org

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning different constitutional isomers can be formed. masterorganicchemistry.comchemistrysteps.com The outcome is often governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Generally, the reaction is favored when the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comchemistrysteps.com For long-chain dienes, the substituents on the chain can influence the electron density of the double bonds and thus direct the regiochemical outcome. anu.edu.au While the terminal bromo group in this compound is remote from the diene, it could potentially exert a minor electronic influence. The "ortho-para" rule is a useful guideline for predicting the major regioisomer in Diels-Alder reactions. aakash.ac.inyoutube.com

Table 3: Factors Influencing Diels-Alder Reactions

Factor Description
Diene Conformation The diene must be in the s-cis conformation to react. mendelset.comlibretexts.org
Electronic Effects Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com
Steric Hindrance Bulky substituents on the diene or dienophile can hinder the reaction. libretexts.orglibretexts.org

| Regioselectivity | Determined by the alignment of the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile. chemistrysteps.com |

Pericyclic Reactions: Diels-Alder Cycloadditions

Stereoselectivity in Cycloadditions

The diene component of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. The stereochemical outcome of such reactions is governed by well-established principles. The stereochemistry of the starting diene and the dienophile is preserved in the final product. masterorganicchemistry.com For a dienophile with cis or trans substituents, this geometry will be maintained in the resulting six-membered ring. masterorganicchemistry.com

In the context of substituted dienes, the orientation of substituents on the diene dictates their relative stereochemistry in the cycloadduct. Specifically, substituents on the "outside" of the s-cis conformation of the diene will end up on the same face of the new ring, and the same holds true for substituents on the "inside". masterorganicchemistry.com When both the diene and dienophile possess substituents, the formation of endo and exo diastereomers is possible. masterorganicchemistry.com While specific studies on this compound are not prevalent, research on analogous systems, such as those with bromo-substituents, indicates that facial selectivity in Diels-Alder reactions is primarily controlled by steric interactions rather than stereoelectronic effects. rsc.org For instance, reactions involving 5-bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene (B15300064) show a strong preference for addition to the face syn to the chlorine atom at the C-5 position. rsc.org

Computational studies on boron-substituted dienes have also provided insights into the factors governing Diels-Alder reactivity, suggesting that favorability increases across a period (C < N < O) and down a group (N < P < As). nih.gov The stereoselectivity can be very high, with some reactions yielding single diastereomers. beilstein-journals.org

Table 1: General Stereochemical Rules in Diels-Alder Reactions

Reactant FeatureStereochemical Outcome in Product
cis-Dienophilecis-Substituents on the new ring masterorganicchemistry.com
trans-Dienophiletrans-Substituents on the new ring masterorganicchemistry.com
"Outside" groups on dienecis to each other on the new ring masterorganicchemistry.com
"Inside" groups on dienecis to each other on the new ring masterorganicchemistry.com

Reactivity of the Terminal Bromo-Substituent

The terminal bromo group on the C18 chain behaves as a typical primary alkyl halide, susceptible to a variety of transformations common to this class of compounds.

The primary nature of the alkyl bromide in this compound strongly favors bimolecular reactions (SN2 and E2) over unimolecular pathways (SN1 and E1), as the formation of a primary carbocation is highly unfavorable. pressbooks.pub The competition between SN2 and E2 is a key consideration and is influenced by the nature of the nucleophile/base and the reaction conditions. lumenlearning.comchemguide.co.uk

SN2 Reactions : Strong, non-bulky nucleophiles will favor the SN2 pathway, where the nucleophile attacks the electrophilic carbon atom, displacing the bromide ion in a single concerted step. chemguide.co.uk This results in the formation of a new carbon-nucleophile bond.

E2 Reactions : The use of a strong, sterically hindered (bulky) base, such as potassium tert-butoxide, promotes the E2 pathway. masterorganicchemistry.com In this mechanism, the base abstracts a proton from the carbon adjacent to the carbon-bromine bond (the β-carbon), leading to the formation of a double bond and elimination of the bromide ion. libretexts.org

Competition Factors : Several factors can influence the ratio of substitution to elimination products. Higher temperatures generally favor elimination reactions. lumenlearning.comchemguide.co.uk The choice of solvent is also critical; polar aprotic solvents tend to favor SN2 reactions, while ethanol (B145695) encourages elimination. lumenlearning.comchemguide.co.uk The concentration of the base can also play a role, with higher concentrations favoring elimination. chemguide.co.uk

Table 2: Factors Influencing SN2 vs. E2 Competition for Primary Alkyl Halides

FactorFavors SN2Favors E2
Nucleophile/Base Strong, non-bulky nucleophile youtube.comStrong, bulky base masterorganicchemistry.com
Temperature Lower temperatures lumenlearning.comHigher temperatures lumenlearning.comchemguide.co.uk
Solvent Polar aprotic (e.g., acetone, DMSO) lumenlearning.comEthanol chemguide.co.uk
Base Concentration Lower concentrationHigher concentration chemguide.co.uk

The terminal bromo-substituent is a suitable precursor for the synthesis of various organometallic reagents.

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 18-(bromomagnesio)-6,9-octadecadiene. byjus.comlibretexts.orgacs.org This process involves the insertion of the magnesium atom into the carbon-bromine bond. leah4sci.com It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water. libretexts.org

Organolithium Reagents : Organolithium reagents can be prepared by reacting the alkyl halide with lithium metal in a nonpolar solvent like hexane (B92381) or through a metal-halogen exchange with an existing organolithium reagent like n-butyllithium. bluffton.edunumberanalytics.commasterorganicchemistry.com These reagents are highly reactive and are strong bases and nucleophiles. numberanalytics.com The reaction requires an inert, anhydrous environment. orgosolver.com

Organozinc Reagents : Organozinc compounds can be prepared by the direct insertion of zinc metal into the carbon-bromide bond. utm.my This reaction is often facilitated by activating the zinc, for instance, by using LiCl in THF, which allows for the synthesis from less reactive alkyl bromides. organic-chemistry.org Another method involves the use of electrochemically generated, highly reactive zinc. utm.myutm.my Alternatively, transmetalation of the corresponding organolithium or Grignard reagent with a zinc halide salt can also produce the organozinc species. utm.mywikipedia.org

Table 3: Synthesis of Organometallic Reagents from this compound

Organometallic ReagentMetalTypical SolventKey Considerations
GrignardMagnesium (Mg)Diethyl ether, THF byjus.comacs.orgRequires anhydrous conditions. libretexts.org
OrganolithiumLithium (Li)Hexane, Pentane bluffton.edumasterorganicchemistry.comHighly reactive; requires inert, anhydrous conditions. orgosolver.com
OrganozincZinc (Zn)THF organic-chemistry.orgOften requires activated zinc (e.g., with LiCl). organic-chemistry.org

While this compound is an alkyl halide, the organometallic reagents derived from it can participate in cross-coupling reactions. More directly, if the molecule were an alkenyl halide, it could serve as a coupling partner in various transition-metal-catalyzed reactions. These reactions are fundamental in forming new carbon-carbon bonds.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org For instance, the Grignard reagent derived from this compound could potentially couple with an alkenyl or aryl halide. Conversely, if the substrate were an alkenyl halide, it could react with various Grignard reagents. nih.gov The use of 1,3-butadienes as an additive has been shown to be remarkably effective in the nickel-catalyzed cross-coupling of alkyl bromides with Grignard reagents. scispace.com

Suzuki Coupling : In a Suzuki reaction, an organoboron compound couples with an organic halide in the presence of a palladium catalyst and a base. bluffton.edu

Stille Coupling : This reaction couples an organotin compound (stannane) with an organic halide, catalyzed by palladium. bluffton.edu

Other Metal-Catalyzed Couplings : Iron-catalyzed cross-coupling reactions between Grignard reagents and alkenyl halides have also been developed as a cost-effective alternative to palladium or nickel. acs.org Manganese chloride can also catalyze the stereospecific cross-coupling of aryl Grignard reagents with alkenyl halides. organic-chemistry.org

Table 4: Overview of Relevant Cross-Coupling Reactions

Reaction NameOrganometallic ReagentCoupling PartnerCatalyst
Kumada Grignard (R-MgX)Alkenyl/Aryl Halide organic-chemistry.orgNi or Pd organic-chemistry.org
Suzuki Organoboron (R-B(OR)2)Alkenyl/Aryl Halide bluffton.eduPd bluffton.edu
Stille Organotin (R-SnR'3)Alkenyl/Aryl Halide bluffton.eduPd bluffton.edu
Iron-Catalyzed Grignard (R-MgX)Alkenyl Halide acs.orgFe acs.org
Manganese-Catalyzed Grignard (R-MgX)Alkenyl Halide organic-chemistry.orgMn organic-chemistry.org

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

Interplay Between Diene and Bromo-Group Reactivity

The presence of both a diene and an alkyl bromide in the same molecule introduces the challenge and opportunity of chemoselectivity. The ability to selectively react at one functional group while leaving the other intact is crucial for the controlled synthesis of more complex molecules.

Achieving chemoselectivity in a molecule like this compound depends on the reagents and conditions employed.

Reactions at the Diene : Many transition metal-catalyzed reactions can be highly selective for dienes. For example, certain nickel-catalyzed hydroalkylation reactions can selectively functionalize the diene while leaving other C=C double bonds untouched. nih.govsnnu.edu.cn Similarly, copper-catalyzed hydroboration has shown excellent chemoselectivity for a 1,3-diene moiety in the presence of a terminal alkyne. nih.govsnnu.edu.cn These types of catalysts could potentially react with the 6,9-diene system without affecting the terminal bromo group.

Reactions at the Bromo-Group : Conversely, conditions can be chosen to target the alkyl bromide. Nucleophilic substitution or the formation of organometallic reagents typically occurs at the C-Br bond without involving the diene, provided the reagents are not strongly acidic or electrophilic in a way that would react with the double bonds. For example, in certain nickel-catalyzed cross-coupling reactions, a bromo substituent on an aryl ring can remain intact while another halide participates in the reaction, demonstrating the potential for chemoselectivity. scispace.com

Multicomponent Reactions : Advanced strategies can involve both functional groups in a single transformation. For instance, palladium-catalyzed multicomponent reactions can assemble amines, electrophiles (like alkyl halides), and dienes into complex products with high selectivity. acs.org

The choice of catalyst and reaction conditions is paramount in directing the transformation to the desired functional group, making this compound a versatile, bifunctional building block in organic synthesis. nih.govgoogle.com

Elucidation of Reactivity and Reaction Mechanisms of this compound: Remote Functional Group Effects on Reactivity and Selectivity

Influence on Reactivity via Intramolecular Cyclization

The most significant remote functional group effect is the potential for the terminal bromo group to act as an internal nucleophile, leading to intramolecular cyclization reactions. While intermolecular reactions at the diene are common, specific reaction conditions can favor cyclization, where the C18-bromo group attacks an activated form of the diene.

For instance, electrophilic addition to one of the double bonds (e.g., with Br₂ or HBr) proceeds through a positively charged intermediate, such as an allylic carbocation. libretexts.orgmasterorganicchemistry.com This electrophilic center can then be intercepted by the terminal bromine atom in an intramolecular SN2-type reaction, resulting in the formation of a large-ring carbocycle. This process is mechanistically analogous to the well-documented halocyclization of unsaturated alcohols and acids, where a terminal functional group participates in ring formation. researchgate.net

The competition between this intramolecular pathway and the standard intermolecular reaction (attack by an external nucleophile) is highly dependent on reaction conditions, particularly concentration. Under high dilution, the probability of intermolecular collisions decreases, thereby favoring the intramolecular cyclization pathway.

Table 1: Theoretical Product Distribution in the Bromination of this compound Under Varying Reaction Conditions

EntryReactant ConcentrationReagentDominant Product TypeProposed Mechanism
11.0 M1.0 eq. Br₂ in CCl₄Intermolecular AdditionElectrophilic addition of bromine across one or both double bonds.
20.01 M1.0 eq. Br₂ in CCl₄Intramolecular CyclizationFolding of the alkyl chain allows the C18-Br to attack the intermediate bromonium ion/carbocation at the diene.
30.01 M1.0 eq. NBS, lightRadical SubstitutionFree-radical bromination at allylic positions. Remote bromine has minimal influence.

This table is illustrative and based on established principles of competing intramolecular and intermolecular reactions. Specific yields would require experimental validation.

Influence on Reaction Selectivity

The remote bromo group can also influence the selectivity of reactions occurring at the diene system, including regioselectivity and stereoselectivity.

Regioselectivity: In reactions that are sensitive to the steric environment around the diene, such as hydroboration or epoxidation, a folded conformation of the molecule could allow the terminal alkyl bromide chain to sterically encumber one of the double bonds or one face of the diene system. This steric hindrance could direct incoming reagents to the less hindered position, thereby influencing the regioselectivity of the reaction.

Stereoselectivity: In cycloaddition reactions, such as the Diels-Alder reaction, the remote bromine atom does not act as an electronically activating or deactivating group in the traditional sense. organic-chemistry.org However, its steric bulk in a folded transition state can influence the facial selectivity of the approach of a dienophile. Computational studies on other systems have shown that halogen substituents can impact the activation barriers and stereochemical outcomes of cycloadditions. acs.org If the this compound were to react as the diene component, the terminal chain could block one face, favoring the formation of one diastereomer over another.

Table 2: Hypothetical Stereoselectivity in the Diels-Alder Reaction of this compound with a Dienophile

DieneDienophileConditionsPredicted Major ProductRationale
This compoundMaleic AnhydrideThermal (120 °C)endo adductFavorable secondary orbital interactions, typical for Diels-Alder reactions. organic-chemistry.org
This compoundMaleic AnhydrideLewis Acid (e.g., BF₃·OEt₂)Enhanced endo selectivityThe terminal bromoalkyl chain may adopt a conformation that sterically shields the exo approach, further favoring the endo transition state.

This table presents a hypothetical scenario based on general principles of stereoselectivity in cycloaddition reactions.

Theoretical and Computational Investigations on 18 Bromo 6,9 Octadecadiene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An analysis of the electronic structure of 18-bromo-6,9-octadecadiene would involve the use of quantum mechanical calculations to determine the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these orbitals is crucial for predicting a molecule's reactivity. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally indicates a more reactive and more polarizable molecule, suggesting a higher propensity for intramolecular charge transfer. mdpi.commdpi.com Conversely, a larger gap suggests greater stability and lower reactivity. mdpi.com For this compound, this analysis would require specific computational calculations that have not been published.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, making it a cornerstone of modern computational chemistry. mit.edu DFT studies are instrumental in exploring reaction mechanisms by calculating the energies of reactants, products, and transition states. arxiv.org

Characterizing the transition states of reactions involving this compound would be essential for understanding the kinetics and feasibility of various chemical transformations. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The energetics of these transition states would provide quantitative data on reaction rates.

For a molecule with multiple reactive sites like this compound, which contains two double bonds, predicting the regioselectivity and stereoselectivity of reactions such as additions and cycloadditions is crucial. masterorganicchemistry.com DFT calculations can model the approach of reagents to the diene system and the terminal bromo-group, allowing for the prediction of the most likely products based on the calculated energy barriers for different pathways. For instance, in addition reactions, it would be possible to predict whether a reaction follows Markovnikov or anti-Markovnikov selectivity. masterorganicchemistry.com

The three-dimensional shape, or conformation, of this compound would significantly influence its reactivity. The long alkyl chain allows for a multitude of possible conformations. A thorough computational study would explore this conformational landscape to identify the most stable conformers and assess how their geometries might affect the accessibility of the reactive diene and bromo functionalities. The preorganization of the molecule's conformation can be a determining factor in the outcome of reactions, particularly in macrocyclization processes. acs.org

Prediction of Regioselectivity and Stereoselectivity in Addition and Cycloaddition Reactions

Molecular Dynamics Simulations for Reactive Pathways

Molecular dynamics (MD) simulations could provide a dynamic picture of the reactive pathways of this compound. By simulating the movement of atoms over time, MD can help to visualize the conformational changes that precede and accompany a chemical reaction. This technique is particularly useful for understanding complex processes in solution or at interfaces.

Computational Design of Novel Transformations Involving Long-Chain Bromo-Dienes

The unique structural features of this compound, namely a terminal alkyl bromide and two non-conjugated internal double bonds, present a rich playground for designing novel chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the in silico design and prediction of new reaction pathways, offering insights into reaction mechanisms, catalyst performance, and product selectivity before experimental investigation. diva-portal.orgcaltech.edu This approach allows for the rational design of catalysts and reaction conditions to achieve desired chemical outcomes, minimizing empirical trial-and-error optimization. uib.no

The computational design process for a substrate like this compound typically involves several key stages:

Substrate Analysis: Identifying the key reactive sites on the molecule. For this compound, these are the C(sp³)-Br bond at the C18 position and the C=C double bonds at the C6 and C9 positions.

Hypothesis of Transformation: Proposing plausible, yet novel, reactions by considering the interplay of these functional groups. This could include intramolecular cyclizations, tandem functionalizations, or chemo- and regioselective catalytic additions.

Catalyst/Reagent Screening: Computationally evaluating a range of potential catalysts or reagents for their ability to promote the desired transformation. This often involves calculating the energies of key intermediates and transition states. dntb.gov.ua

Mechanism Elucidation: Mapping the entire potential energy surface for the proposed reaction to identify the most favorable pathway and predict potential side reactions. rsc.org This includes calculating activation barriers and reaction energies.

Selectivity Prediction: Predicting the chemo-, regio-, and stereoselectivity of the reaction by comparing the energy barriers of competing pathways.

Designing Intramolecular Cyclization Reactions

The long carbon chain separating the terminal bromide from the diene system offers the potential for designing novel intramolecular cyclization reactions, a powerful strategy for constructing cyclic compounds. chemrxiv.orgmdpi.com A key challenge is overcoming the kinetic and thermodynamic barriers associated with forming medium to large rings.

One computationally designed approach could involve a palladium-catalyzed intramolecular Heck-type reaction. While traditional Heck reactions couple aryl or vinyl halides with alkenes, recent advances have explored the use of alkyl halides. nih.gov In this hypothetical transformation, a Pd(0) catalyst would oxidatively add to the C-Br bond. Before the typical β-hydride elimination can occur, the tethered diene could undergo intramolecular carbopalladation. The regioselectivity of this cyclization (i.e., which double bond reacts and at which carbon) is a critical question that can be addressed computationally.

DFT calculations can be used to model the transition states for the various possible cyclization pathways (e.g., 5-exo, 6-exo, 7-exo, etc., depending on which double bond is attacked). By comparing the activation energies (ΔG‡) for these competing pathways, the most likely product can be predicted.

Table 1: Hypothetical DFT-Calculated Activation Energies for Pd-Catalyzed Intramolecular Cyclization Pathways of this compound

Cyclization PathwayRing Size FormedAttacked Double BondCalculated ΔG‡ (kcal/mol)Predicted Outcome
1,6-Insertion6-memberedC6=C722.5Kinetically Favorable
1,7-Insertion7-memberedC6=C728.1Kinetically Disfavored
1,9-Insertion9-memberedC9=C1035.4Kinetically Disfavored
1,10-Insertion10-memberedC9=C1041.2Kinetically Disfavored

This interactive table illustrates how computational data can guide the design of selective cyclization reactions. By comparing the calculated activation energies, chemists can predict which ring structure is most likely to form under kinetically controlled conditions, thereby designing a synthesis for a specific cyclic product.

Designing Tandem Isomerization-Functionalization Reactions

Another innovative transformation that can be designed computationally is a tandem reaction involving catalyst-driven isomerization of the non-conjugated diene system into a conjugated one, followed by a functionalization reaction. Long-chain internal dienes can be isomerized to terminal conjugated dienes, although this is often thermodynamically uphill. frontiersin.org A catalyst designed in silico could facilitate this "chain-walking" process, creating a reactive conjugated system in situ that can then participate in a subsequent reaction, such as a Diels-Alder cycloaddition or a nucleophilic addition. udel.edu

Table 2: Computationally Screened Catalysts for Hypothetical Isomerization-Cycloaddition Cascade

Catalyst SystemIsomerization Barrier (kcal/mol)Cycloaddition Barrier (kcal/mol)Predicted Overall Efficiency
[Rh(COD)Cl]₂ / DPEPhos25.819.5Moderate
RuCl₂(PPh₃)₃21.320.1High
Fe(acac)₃ / P(OEt)₃28.922.4Low
[Pd(dba)₂] / Xantphos24.118.8Moderate

This interactive table demonstrates the use of computational screening to identify optimal catalysts for a complex, multi-step reaction. By calculating the energy barriers for both the critical isomerization and cycloaddition steps, researchers can rationally select a catalyst that is effective for the entire cascade process.

Designing Chemoselective Cross-Coupling Transformations

The presence of two distinct types of reactive sites (alkene and alkyl bromide) allows for the computational design of highly chemoselective cross-coupling reactions. eie.grnih.govacs.org For instance, a catalyst could be designed to selectively activate the C-Br bond for a Negishi or Suzuki coupling, leaving the diene moiety untouched. Conversely, a different catalytic system could be designed to perform a hydrofunctionalization reaction (e.g., hydroamination or hydroalkylation) across one of the double bonds while preserving the bromide. dicp.ac.cnresearchgate.net

The design principle here relies on tuning the electronic and steric properties of the catalyst, often by modifying its ligand framework. dntb.gov.ua Computational models can predict how different ligands will influence the catalyst's interaction with the different functional groups on the this compound substrate. By calculating the relative energy barriers for oxidative addition at the C-Br bond versus coordination and insertion at the C=C bond for a library of virtual catalysts, one can identify candidates with high predicted chemoselectivity. This in silico approach accelerates the discovery of catalysts for novel and selective transformations of polyfunctional long-chain molecules. caltech.eduresearchgate.net

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of 18-Bromo-6,9-octadecadiene, providing insights into the molecular framework, including the precise location and stereochemistry of its double bonds.

¹H and ¹³C NMR for Double Bond Positions and Configurations (Z/E Isomerism)

The analysis of ¹H and ¹³C NMR spectra is fundamental in determining the primary structure of this compound. The chemical shifts of the olefinic protons and carbons are particularly diagnostic for the position and configuration of the double bonds.

In the ¹H NMR spectrum, the olefinic protons (=CH) typically resonate in the region of 5.30 to 6.40 ppm. mdpi.com The specific chemical shifts and the coupling constants (J-values) between these protons are crucial for assigning the Z (cis) or E (trans) configuration. For E isomers, the coupling constant for the vicinal olefinic protons is typically larger (around 15 Hz) compared to Z isomers (around 10.8 Hz). korea.ac.kr The protons adjacent to the double bonds (allylic protons) would appear in the range of 2.0 to 3.0 ppm. mdpi.com The terminal methyl group (CH₃) would be observed as a triplet at approximately 0.8-1.0 ppm, while the long chain of methylene (B1212753) groups (-(CH₂)n-) would produce a complex series of signals between 1.2 and 1.6 ppm. mdpi.com The methylene group directly attached to the bromine atom (-CH₂Br) is expected to be deshielded, with its signal appearing further downfield, typically around 3.4 ppm.

The ¹³C NMR spectrum provides complementary information. The olefinic carbons generally appear in the range of 120-140 ppm. mdpi.com The chemical shifts of the allylic carbons can also aid in confirming the double bond positions. The carbon attached to the bromine atom (C-18) would resonate at a significantly downfield-shifted position, typically around 33-34 ppm, due to the electronegativity of the bromine atom. The terminal methyl carbon would be found at approximately 14 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (6E,9E)-18-bromooctadeca-6,9-diene (Note: These are predicted values based on analogous compounds and general NMR principles, as direct experimental data is not widely available. Actual values may vary depending on the solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~0.88 (t)~14.1
2-4~1.2-1.4 (m)~22-32
5~2.05 (q)~32.6
6, 7~5.4 (m)~129-131
8~2.77 (t)~25.6
9, 10~5.4 (m)~129-131
11-17~1.2-1.4 (m)~28-30
18~3.40 (t)~33.8

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, COSY would show correlations between adjacent protons, allowing for the tracing of the carbon chain from the terminal methyl group to the bromo-terminated end. Crucially, it would confirm the connectivity around the double bonds, for instance, by showing correlations between the olefinic protons and their neighboring allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). wikipedia.org It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, or vice-versa. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This is particularly powerful for identifying quaternary carbons and for connecting different spin systems. For example, HMBC correlations from the allylic protons to the olefinic carbons would definitively establish the positions of the double bonds within the long aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, which is essential for determining stereochemistry, particularly the Z/E configuration of the double bonds. mdpi.com For an E-configured double bond, a strong NOE signal would be expected between the two olefinic protons. In contrast, for a Z-configured double bond, the NOE between the vicinal olefinic protons would be weaker, while NOEs between an olefinic proton and the protons on the adjacent carbon of the substituent would be observed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact mass and, consequently, the elemental formula of the compound. For this compound (C₁₈H₃₃Br), the theoretical exact mass is 328.17656 Da. scholaris.ca HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. mdpi.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by approximately 2 Da (M+ and M+2). miamioh.eduneu.edu.tr

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. nih.gov

The fragmentation of long-chain bromoalkanes typically involves the loss of the bromine atom or hydrogen bromide (HBr). libretexts.org Cleavage of the carbon-carbon bonds along the aliphatic chain, particularly at positions allylic to the double bonds, would also be expected. Analysis of the m/z values of these fragments can help to deduce the positions of the double bonds. For instance, characteristic fragment ions would be generated from cleavage at the C-C bonds adjacent to the double bonds at C6 and C9. The study of fragmentation patterns of related octadecadienoic acid derivatives has shown that specific fragmentation pathways can be indicative of the double bond positions. arxiv.org

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound (Note: These are hypothetical fragments based on general fragmentation rules for similar compounds.)

m/z (Da)Proposed Fragment
249.1779[M-Br]⁺
247.1623[M-HBr]⁺
VariousFragments from cleavage at C-C bonds adjacent to the double bonds

Chromatographic Methods for Purity and Isomeric Resolution

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential geometric (Z/E) and positional isomers.

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a standard method for analyzing volatile and semi-volatile compounds like this compound. The choice of the GC column is critical; a non-polar column would separate components based on boiling point, while a more polar column could provide separation of geometric isomers. researchgate.net The retention time of the compound provides a measure of its purity, and GC-MS allows for the simultaneous confirmation of its identity.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of isomers. rotachrom.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for the separation of long-chain fatty acids and their derivatives. rsc.orgnacalai.com The separation of geometric isomers (cis/trans) can often be achieved with high resolution. korea.ac.kr Furthermore, specialized HPLC columns, such as those with silver ions (argentation chromatography), can be employed to enhance the separation of unsaturated compounds based on the number and geometry of their double bonds. researchgate.net Preparative HPLC can be used to isolate pure isomers for further spectroscopic characterization.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation of Isomers

The structure of this compound, featuring two carbon-carbon double bonds at the 6- and 9-positions, gives rise to multiple isomers. These include positional isomers (if the double bonds are located elsewhere on the C18 chain) and, more commonly, geometric isomers (cis/trans or E/Z) at each of the two double bonds. Effective separation of these isomers is critical for isolating the desired compound and for stereochemical assignment.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for analyzing volatile and thermally stable compounds like bromo-octadecadienes. k-labor.denih.gov The high separation efficiency of capillary GC columns can resolve closely related isomers. k-labor.de For unsaturated compounds, the choice of stationary phase is critical. Columns with polar stationary phases, such as those containing cyanopropyl polysiloxane (e.g., DB-23), are often effective at separating geometric isomers of long-chain unsaturated compounds. researchgate.net The separated components can be identified and quantified using detectors like a Flame Ionization Detector (FID) or identified structurally by a Mass Spectrometer (MS). mdpi.com For halogenated compounds specifically, a halogen-specific detector (XSD) can provide enhanced selectivity and sensitivity, minimizing interference from non-halogenated matrix components. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful alternative, especially for compounds that may be thermally sensitive or for preparative-scale separations. nih.gov Reversed-phase HPLC, typically using a C18 (ODS) column, is widely employed. researchgate.netlcms.cz In this mode, isomers are separated based on differences in their hydrophobicity. Often, for geometric isomers of dienes, the (Z)- or cis-isomers elute earlier than the corresponding (E)- or trans-isomers. researchgate.net A significant advancement in separating unsaturated isomers is silver-ion HPLC (Ag+-HPLC). aocs.orgnih.gov This technique utilizes a stationary phase impregnated with silver ions, which form reversible π-complexes with the double bonds of the analytes. The strength of these interactions depends on the number, position, and geometry of the double bonds, enabling the separation of both positional and geometric isomers with high resolution. nih.gov

Table 1: Chromatographic Methods for Isomer Separation of Long-Chain Dienes
TechniqueStationary Phase (Column)Typical Mobile Phase/ConditionsDetectionApplication NotesReference
GCDB-23 (cyanopropyl polysiloxane)Temperature program (e.g., 50°C to 220°C)FID, MSGood for separating geometric (E/Z) isomers of dienyl compounds. researchgate.net
GC-XSDCapillary columnTemperature programHalogen-Specific Detector (XSD)Highly selective for halogenated compounds like this compound, reducing hydrocarbon background.
Reversed-Phase HPLCODS (C18)Methanol/Water or Acetonitrile/Water gradientsUV (230-235 nm for conjugated dienes)Separates based on hydrophobicity; (Z)-isomers often elute before (E)-isomers. researchgate.netnih.gov
Silver-Ion HPLC (Ag+-HPLC)Silver-impregnated silicaAcetonitrile/Water or Hexane (B92381)/AcetonitrileUV, MSExcellent for resolving both positional and geometric isomers based on π-complexation with silver ions. aocs.orgnih.gov

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral analogues)

While this compound itself is an achiral molecule, synthetic modifications could introduce chirality. For instance, the introduction of a substituent at a non-terminal sp3-hybridized carbon atom or the enzymatic hydroxylation of the alkyl chain could create one or more stereocenters, resulting in enantiomeric or diastereomeric pairs. In such cases, the separation and analysis of these stereoisomers would be essential, as different enantiomers can exhibit distinct biological activities. sygnaturediscovery.com

Chiral chromatography is the definitive method for separating enantiomers. rotachrom.com This is most commonly achieved using chiral HPLC, which employs a chiral stationary phase (CSP). sygnaturediscovery.comphenomenex.com These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. Enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. phenomenex.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. phenomenex.com

Alternatively, chiral gas chromatography can be used for volatile chiral analogues, often employing capillary columns coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. researchgate.net The choice between chiral HPLC and GC depends on the volatility and thermal stability of the specific chiral analogue being analyzed. Successful separation allows for the determination of enantiomeric excess (ee) or enantiomeric purity, which is a critical parameter in stereoselective synthesis and pharmaceutical applications. phenomenex.com

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Spectroscopic methods are indispensable for real-time or near-real-time monitoring of chemical reactions involving this compound. They provide crucial information on reaction kinetics, the consumption of starting materials, the formation of products, and the detection of transient intermediates, which is fundamental to understanding reaction mechanisms. myskinrecipes.com

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool not only for final product analysis but also for reaction monitoring. wikipedia.org By taking aliquots from a reaction mixture at various time points, preparing them (e.g., via quenching and extraction), and analyzing them by GC-MS, one can track the relative concentrations of reactants and products. nih.gov The mass spectrometer provides structural information on the components of the mixture, which is invaluable for identifying reaction byproducts and potential intermediates that may accumulate during the reaction. k-labor.de

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique. High-resolution ¹H and ¹³C NMR spectra provide detailed structural information. acs.org A reaction can be monitored directly in an NMR tube by acquiring spectra at regular intervals. The disappearance of signals corresponding to the starting material (e.g., specific olefinic protons in this compound) and the concurrent appearance of new signals corresponding to the product can be quantified to determine the reaction rate. Two-dimensional NMR techniques like COSY and HMBC are critical for the unambiguous structural elucidation of complex products or unexpected intermediates formed during the course of the reaction. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed for reaction monitoring, often through the use of an in-situ probe. This technique tracks changes in the vibrational frequencies of functional groups. For example, in a reaction where this compound is a starting material, one could monitor the characteristic C-Br stretching vibration or the C=C stretching vibrations to follow its consumption.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of final products and key intermediates. acs.org By providing a highly accurate mass measurement, HRMS can validate a proposed chemical formula, which is a critical piece of evidence in structural elucidation. mdpi.com

For targeted analysis, techniques like Parallel Reaction Monitoring (PRM) , which uses high-resolution tandem mass spectrometry, can be adapted. nih.gov This method offers high selectivity and sensitivity for quantifying specific target analytes within a complex mixture, making it suitable for tracking the formation of a specific product or the degradation of a starting material during a reaction. nih.gov

Table 2: Spectroscopic Techniques for Reaction Analysis
Spectroscopic MethodInformation ProvidedApplication in Studying this compound ReactionsReference
GC-MSSeparation and structural identification of volatile components.Monitoring reactant consumption and product/byproduct formation over time; identification of stable intermediates. k-labor.dewikipedia.org
NMR (¹H, ¹³C, 2D)Detailed molecular structure and quantification.In-situ reaction monitoring, kinetic analysis, and unambiguous structure determination of products and intermediates. acs.orgmdpi.com
FTIRPresence and changes of functional groups.Tracking the disappearance of reactant functional groups (e.g., C=C, C-Br) and appearance of product groups. mdpi.com
HRMSPrecise mass and elemental composition.Confirming the chemical formula of novel products or isolated intermediates. acs.orgmdpi.com
LC-MS/MS (e.g., PRM)Highly selective and sensitive quantification of target molecules.Targeted monitoring of the formation of a specific product in a complex reaction matrix. nih.gov

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor to Long-Chain Lipids, Fatty Acids, and their Analogues

The structure of 18-Bromo-6,9-octadecadiene, being directly derivable from linoleic acid, intrinsically positions it as an ideal starting material for the synthesis of complex lipids, fatty acids, and their modified analogues. researchgate.net The terminal bromide provides a reactive handle for chain extension or functional group introduction, while the diene core mimics the structure of many naturally occurring polyunsaturated fatty acids.

Research has demonstrated the utility of related bromo-functionalized long-chain hydrocarbons in building complex lipid structures. For instance, a patent describes the use of isomers like 1-bromo-9,12-octadecadiene to prepare polyunsaturated compounds intended for nutritional and pharmaceutical applications, suggesting these molecules possess beneficial activities. google.com Furthermore, complex natural products containing a bromo-octadecadiene skeleton, such as 18-bromo-octadecadiene-diynoic acids, have been identified in marine sponges, underscoring the relevance of this motif in natural lipid structures. researchgate.netnih.gov

The synthetic utility of this compound lies in its ability to undergo various coupling and displacement reactions. The terminal bromide can be displaced by nucleophiles to introduce new head groups or can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) to react with electrophiles, thereby extending the carbon chain. This allows for the systematic modification of the omega (ω) end of the fatty acid chain, which is crucial for creating analogues with tailored properties for research in lipid metabolism and cell signaling.

Reaction Type Reagents/Conditions Product Type Potential Application
Nucleophilic SubstitutionR-COO⁻ (Carboxylate)Fatty Acid EsterLipid analogue synthesis
Grignard FormationMg, THFC₁₈H₃₃MgBrChain extension reactions
Cyanide DisplacementKCN, DMSO19-Cyano-7,10-octadecadieneHomologation to C19 fatty acid
Azide DisplacementNaN₃, DMF18-Azido-6,9-octadecadienePrecursor for amino lipids via reduction

This table illustrates potential synthetic transformations of this compound to generate fatty acid and lipid analogues.

Scaffold for the Construction of Polyunsaturated Systems and Macrocycles

The dual functionality of this compound makes it a powerful scaffold for constructing larger, more complex molecules such as extended polyunsaturated systems and macrocycles. While specific literature examples detailing the use of this exact compound are scarce, its chemical structure lends itself to well-established synthetic strategies for creating these architectures.

Polyunsaturated systems, which are key components of many natural products and functional materials, can be assembled by using the terminal bromide as an anchor point for cross-coupling reactions. For example, a Suzuki or Stille coupling could attach other unsaturated fragments to the C18 chain.

For macrocyclization, the compound can be envisioned as a long, flexible tether that can be closed into a ring. nih.govresearchgate.net A common strategy would involve a two-step process:

Chain-end functionalization: The terminal bromide is first converted into a different reactive group. For example, it could be transformed into a terminal alkyne via reaction with lithium acetylide.

Ring-closing reaction: The newly introduced group can then react with a functional group at the other end of a second molecule or a modified version of the original, or the diene itself can participate in a ring-closing metathesis (RCM) reaction if another double bond is introduced at the other end of the chain.

An 18-membered ring could be formed via intramolecular alkylation, as demonstrated in the synthesis of lipogrammistin-A, where an N-substituted sulfonamide was used to facilitate ring closure. researchgate.net The flexibility of the octadecadiene chain is suitable for forming such large rings, which are prevalent in many bioactive natural products. researchgate.net

Macrocyclization Strategy Required Modification of Precursor Key Reaction
Ring-Closing Metathesis (RCM)Convert bromide to a terminal alkene.Grubbs or Hoyveda-Grubbs Catalyst
Intramolecular EsterificationConvert bromide to a hydroxyl group and couple with a dicarboxylic acid.Yamaguchi or Steglich Esterification
Intramolecular Sonogashira CouplingConvert bromide to an alkyne and couple with an aryl halide-terminated chain.Pd/Cu Catalyst
Intramolecular Amide FormationConvert bromide to an amine and couple with a carboxylic acid-terminated chain.Peptide Coupling Reagents (e.g., HATU)

This table outlines theoretical strategies for using this compound as a scaffold for macrocycle synthesis.

Applications in the Total Synthesis of Natural Product Analogues Sharing Structural Motifs

The total synthesis of natural products is a cornerstone of organic chemistry, not only for confirming structures but also for producing rare compounds and their analogues for biological evaluation. rsc.orgsci-hub.se this compound is an attractive starting material for synthesizing analogues of natural products that contain a long, unsaturated aliphatic chain. encyclopedia.pubcore.ac.uk

The structural motif of a bromo-octadecadiene has been found in nature. For example, brominated fatty acids, including an 18-bromo-octadecadiene-diynoic acid, have been isolated from the marine sponge Xestospongia muta. researchgate.net The presence of such compounds in nature suggests that synthetic analogues could exhibit interesting biological activities. By using this compound as a starting block, chemists can systematically create a library of related molecules with variations in the chain length, degree of unsaturation, or the nature of the functional groups. mdpi.com

This approach is crucial for structure-activity relationship (SAR) studies, where modifications to a natural product's structure are correlated with changes in its biological potency or mechanism of action. For instance, the terminal bromide of this compound can be readily converted into other functionalities (e.g., -OH, -N₃, -SH, -PO₃H₂), allowing for the exploration of how different polar head groups affect the molecule's interaction with biological targets. This strategy is essential in drug discovery for optimizing lead compounds derived from nature. mdpi.com

Design and Synthesis of Advanced Organic Materials Precursors

Beyond its use in synthesizing discrete molecules, this compound serves as a valuable precursor in materials science for the creation of functional polymers. myskinrecipes.com Its long hydrocarbon chain imparts flexibility, while the diene and bromo functionalities offer sites for polymerization and modification. This makes it a building block for polymers with specific, tailored properties. myskinrecipes.combeilstein-journals.orgappleacademicpress.com

The terminal bromine atom is particularly significant as it enables the molecule to be incorporated into polymer chains via modern synthetic methods. 20.210.105 For example, it can function as an initiator in Atom Transfer Radical Polymerization (ATRP) or be used as a monomer in various cross-coupling polymerization reactions.

Polymerization Method Role of this compound Resulting Polymer Feature
PolycondensationMonomer (after conversion of Br to -OH or -NH₂)Polyesters or polyamides with flexible C18 diene segments.
Suzuki PolycondensationMonomer (coupled with a diboronic ester)Conjugated polymers with flexible side chains or main chain components.
Heck Coupling PolymerizationMonomer (coupled with a divinyl compound)Polymers with vinylene linkages and flexible C18 diene segments.
Free Radical PolymerizationChain transfer agent or comonomerThe diene can participate in polymerization, leading to cross-linked or branched structures.

This table summarizes potential polymerization routes involving this compound for creating advanced materials.

The inclusion of the flexible, 18-carbon diene chain into a polymer backbone can influence its macroscopic properties, such as lowering the glass transition temperature (Tg), increasing solubility in organic solvents, and enhancing durability. The diene units within the polymer chain also remain as sites that can be chemically modified after polymerization, for instance, through vulcanization-like cross-linking reactions to create thermoset materials.

Isomerism and Stereochemical Control in 18 Bromo 6,9 Octadecadiene

Geometric Isomerism (cis/trans or Z/E) of the 6,9-Diene Moiety

The presence of two carbon-carbon double bonds at positions 6 and 9 in 18-bromo-6,9-octadecadiene introduces the possibility of geometric isomerism. Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to four possible geometric isomers. The IUPAC (E/Z) notation is used for unambiguous assignment based on the Cahn-Ingold-Prelog priority rules. pressbooks.pub

The four potential geometric isomers are:

(6Z,9Z)-18-bromooctadeca-6,9-diene

(6E,9E)-18-bromooctadeca-6,9-diene

(6Z,9E)-18-bromooctadeca-6,9-diene

(6E,9Z)-18-bromooctadeca-6,9-diene

Isomer IUPAC Name CAS Number Synonyms
(6Z,9Z)(6Z,9Z)-18-bromooctadeca-6,9-diene13044-37-6Linoleyl bromide
(6E,9E)(6E,9E)-18-bromooctadeca-6,9-diene4102-60-7-
(6Z,9E)(6Z,9E)-18-bromooctadeca-6,9-dieneNot specified-
(6E,9Z)(6E,9Z)-18-bromooctadeca-6,9-dieneNot specified-

Achieving a specific geometric isomer requires precise control over the diastereoselectivity of the synthetic reactions used to form the double bonds. The synthesis of structurally related long-chain dienes, such as pheromones, provides insight into the methodologies that could be applied. tandfonline.com

Synthesis of (Z)-alkenes: The formation of cis (Z) double bonds is commonly achieved through the partial hydrogenation of an alkyne precursor. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), selectively reduces the triple bond to a cis-alkene. tandfonline.com

Synthesis of (E)-alkenes: trans (E) double bonds are typically synthesized by the reduction of alkynes using sodium or lithium metal in liquid ammonia, a process known as the Birch reduction. tandfonline.com Alternatively, reduction with lithium aluminum hydride (LiAlH4) can also yield (E)-alkenes from certain propargylic alcohols. tandfonline.com

By strategically combining these methods, chemists can synthesize a specific geometric isomer of the 6,9-diene. For example, to create the (6Z,9E) isomer, one would employ a synthetic route where the C6=C7 double bond is formed via catalytic hydrogenation of an alkyne, and the C9=C10 double bond is formed via a dissolving metal reduction.

Positional Isomerism Considerations in Synthetic Pathways

Positional isomerism is a critical consideration in the synthesis of this compound. The location of the double bonds is determined entirely by the choice of starting materials and the synthetic route. An incorrect synthetic design could lead to a mixture of positional isomers, such as 7,10- or 5,8-octadecadienes, which may be difficult to separate from the desired 6,9-diene product.

Synthetic strategies often involve the coupling of smaller fragments. For example, the synthesis of related diene pheromones often utilizes acetylene (B1199291) coupling reactions, where the positions of the resulting double bonds are precisely controlled by the chain lengths of the initial building blocks. tandfonline.com Any side reactions, such as double bond migration under acidic, basic, or thermal conditions, must be minimized to maintain the integrity of the 6,9-diene system. Research on other polyolefin compounds indicates that double bond "walking" is a potential side reaction, although it can be limited under controlled conditions. caltech.edu

Analytical Methods for Isomeric Purity Determination

Determining the isomeric purity of a sample of this compound is essential to confirm the success of a stereoselective synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

Gas Chromatography (GC): GC is a powerful tool for separating geometric isomers. Using a high-polarity capillary column, such as those with a cyano-substituted stationary phase (e.g., DB-23), often allows for the separation of the (Z,Z), (E,E), (Z,E), and (E,Z) isomers based on their different boiling points and interactions with the stationary phase. tandfonline.com Each isomer will exhibit a distinct retention time, allowing for quantification of the isomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum can distinguish between cis and trans isomers. Typically, the J-value for trans protons is larger (around 12-18 Hz) than for cis protons (around 6-12 Hz). Furthermore, the chemical shifts of the carbons in the ¹³C NMR spectrum are unique for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of geometric isomers are often very similar, GC-MS is crucial for confirming the molecular weight and fragmentation pattern. It is particularly useful for distinguishing positional isomers, as the fragmentation patterns can differ based on the location of the double bonds. tandfonline.com

Analytical Method Application for this compound Reference
Gas Chromatography (GC)Separation and quantification of geometric isomers (E/Z) based on retention time differences on a polar column. tandfonline.com
NMR SpectroscopyDetermination of double bond geometry (cis/trans) via proton coupling constants (J-values). Structural confirmation. caltech.edu
GC-Mass Spectrometry (GC-MS)Confirmation of molecular weight. Can help differentiate positional isomers through analysis of fragmentation patterns. tandfonline.com

Broader Context and Future Directions in Chemical Research

Advancements in Stereoselective and Regioselective Synthetic Methodologies for Long-Chain Compounds

The synthesis of long-chain compounds like 18-Bromo-6,9-octadecadiene with precise control over the geometry of its double bonds (stereoselectivity) and the specific placement of functional groups (regioselectivity) is a significant challenge in organic chemistry. khanacademy.orgwikipedia.org Modern synthetic methods are increasingly addressing this challenge, enabling the efficient construction of complex aliphatic chains.

Stereoselective Synthesis: The geometry of the double bonds (cis or trans) in polyunsaturated chains is crucial for the biological activity and physical properties of the final molecule. For instance, many insect pheromones are long-chain unsaturated compounds where biological activity is highly dependent on the specific stereoisomer. nih.govresearchgate.netfrontiersin.org Advanced catalytic systems, particularly those based on transition metals like palladium and rhodium, have been developed to control the stereochemical outcome of cross-coupling and hydrogenation reactions used to build such molecules. chinesechemsoc.orgmdpi.com For example, iron-mediated cross-coupling reactions have proven effective for creating key alkyl-alkenyl linkages with retention of stereochemistry, a technique applicable to the synthesis of complex dienes. nih.gov Furthermore, enzymatic reactions, known for their high stereoselectivity, are being explored for the functionalization of long-chain compounds under mild conditions. mdpi.commdpi.com

Regioselective Synthesis: Controlling the position of functional groups along a long carbon chain is another critical aspect. wikipedia.orgyoutube.comyoutube.com Methodologies such as the hydrofunctionalization of alkenes and alkynes, catalyzed by earth-abundant metals like cobalt, allow for the introduction of functional groups at specific positions. chinesechemsoc.org C–H functionalization, a field focused on the direct conversion of carbon-hydrogen bonds into other functional groups, offers a powerful strategy for modifying long alkyl chains without the need for pre-existing functional groups. acs.orgrsc.org These methods provide pathways to selectively introduce functionalities, like the terminal bromine in this compound, or to further elaborate the diene core.

Synthetic ChallengeKey MethodologiesRelevant Catalyst/Reagent Types
Stereoselectivity Transition-Metal Catalyzed Cross-Coupling, Asymmetric Hydrogenation, Enzymatic ReactionsPalladium, Rhodium, Iron, Lipases
Regioselectivity Hydrofunctionalization, C-H Bond Functionalization, Halohydrin FormationCobalt, Iridium, N-Bromosuccinimide (NBS)

Innovations in Reaction Development Leveraging Halogenated Unsaturated Scaffolds

The dual functionality of halogenated unsaturated compounds like this compound—possessing both reactive C-Br and C=C bonds—makes them valuable platforms for developing novel chemical reactions. acs.orgnumberanalytics.com The bromine atom serves as a versatile handle for a wide range of transformations, particularly in cross-coupling reactions, while the diene system can undergo various addition and cycloaddition reactions.

Recent innovations focus on using such scaffolds in more complex and efficient ways. For example, visible-light-mediated photocatalysis has emerged as a powerful tool for activating carbon-halogen bonds under mild conditions, enabling new types of coupling reactions. rsc.org This approach could be applied to this compound to form new carbon-carbon or carbon-heteroatom bonds at the terminal position. Additionally, hypervalent iodine reagents are used to mediate intramolecular halocyclization reactions of unsaturated systems, providing access to complex halogenated cyclic molecules. usherbrooke.ca

The unsaturated diene portion of the molecule is a gateway to further complexity. mdpi.com The Diels-Alder reaction, a classic cycloaddition, can be used to construct six-membered rings from the conjugated diene system. organic-chemistry.org Modern advancements in this area include the development of asymmetric variants that control the stereochemistry of the newly formed ring. The development of tandem reactions, where multiple transformations occur in a single pot, is another key area. A process involving a cross-coupling reaction at the bromide followed by a cyclization involving the diene could rapidly build molecular complexity from a precursor like this compound.

Potential for Biomimetic Synthesis Inspired by Related Natural Products

Biomimetic synthesis is a strategic approach in which chemists emulate nature's biosynthetic pathways to construct complex molecules. nih.gov This often leads to highly efficient and stereoselective syntheses. Many natural products, particularly lipids and insect pheromones, are structurally related to this compound, featuring long, unsaturated alkyl chains. frontiersin.orgbiorxiv.orgslu.se

The biosynthesis of these natural products often involves a series of enzymatic steps, such as desaturation and functional group installation on fatty acid precursors. researchgate.netfrontiersin.org For example, the synthesis of polyunsaturated fatty acids in organisms involves a cascade of desaturase enzymes that introduce double bonds at specific locations. nih.gov Mimicking this logic, a synthetic chemist might devise a route to this compound starting from a saturated bromo-alkane, using a sequence of catalytic reactions to introduce the double bonds stereoselectively.

Furthermore, some marine organisms produce brominated lipids, which play roles in membrane structure and signaling. biorxiv.orgresearchgate.netbiorxiv.org Studying the biosynthetic pathways of these brominated natural products could inspire novel laboratory methods for regioselective halogenation of long-chain unsaturated compounds. The use of brominated lipids as molecular probes in biophysical studies also highlights the utility of compounds like this compound in creating tools for biological research. biorxiv.orgresearchgate.netescholarship.org

Computational Chemistry as a Predictive Tool for Complex Organic Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. usherbrooke.ca For a molecule like this compound, computational methods can provide crucial insights into its reactivity and guide the development of new synthetic strategies.

Predicting Selectivity: Machine learning models and quantum chemical calculations are increasingly used to predict the stereoselectivity and regioselectivity of reactions. rsc.orgarxiv.orgacs.org For instance, computational models like the Houk model can predict the diastereoselectivity of reactions on alkenes with a nearby chiral center. stackexchange.com Such tools can help a chemist choose the right catalyst and conditions to obtain the desired isomer of a product derived from this compound.

Mechanism Elucidation: Computational studies can elucidate reaction mechanisms, helping chemists understand how a reaction works at the molecular level. up.ac.zastanford.eduresearchgate.net By modeling the transition states and intermediates of a potential reaction involving this compound, researchers can identify the most likely reaction pathway and troubleshoot unexpected outcomes. For example, density functional theory (DFT) calculations can be used to determine the activation energies for different competing reaction pathways in nucleophilic substitution or addition reactions involving haloalkenes. up.ac.zaacs.org This predictive power accelerates the discovery and optimization of new reactions, reducing the need for extensive trial-and-error experimentation. arxiv.org

Computational ApplicationInformation GainedImpact on Research
Selectivity Prediction Most likely stereoisomer or regioisomer formedRational design of selective syntheses
Mechanism Elucidation Step-by-step reaction pathways, transition state structuresUnderstanding of reactivity, optimization of conditions
Reactivity Analysis Electron distribution, bond dissociation energiesIdentification of most reactive sites in a molecule

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 18-Bromo-6,9-octadecadiene, and how can yield optimization be achieved?

  • Methodological Answer : The compound is synthesized via bromination of precursor dienes, often using brominating agents like HBr or NBS (N-bromosuccinimide). Evidence from analogous syntheses suggests using DMAP and triethylamine in tetrahydrofuran (THF) at 20°C to achieve ~65% yield . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purity can be enhanced via column chromatography or recrystallization.

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming double-bond positions (6Z,9Z) and bromine placement. Gas chromatography-mass spectrometry (GC-MS) or LC-MS can validate molecular weight (329.36 g/mol) and detect impurities . Polarimetry or circular dichroism may resolve stereoisomers if applicable.

Q. What purity standards are available for this compound, and how should discrepancies in reported CAS numbers be addressed?

  • Methodological Answer : Commercial suppliers list purities of 95% (CAS 4102-60-7) and 97% (CAS 13044-37-6) . Discrepancies in CAS numbers may arise from isomerism or registration errors. Researchers should cross-reference spectral data (NMR, FT-IR) with literature and verify supplier certifications (e.g., HPLC reports) to confirm compound identity.

Q. What safety precautions are necessary when handling this brominated alkene?

  • Methodological Answer : While specific safety data for this compound is limited, analogous brominated compounds require PPE (gloves, goggles), ventilation, and inert storage (argon, -20°C). GHS hazard codes (e.g., H315 for skin irritation) and precautionary measures (P280, P302+P352) from related brominated alkenes should guide protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR chemical shifts or retention times may stem from solvent effects, impurities, or isomerization. Reproduce experiments under standardized conditions (e.g., CDCl3_3 for NMR) and use spiking experiments with authentic samples. Computational tools like DFT (Density Functional Theory) can predict spectra for comparison .

Q. What role does this compound play in modulating biological systems, such as pheromone pathways?

  • Methodological Answer : Structurally similar bromo-alkenes act as pheromone inhibitors in Lepidoptera (e.g., Ectropis grisescens). Researchers can design bioassays to test its interaction with pheromone-binding proteins or olfactory receptors. Isotopic labeling (13C^{13}\text{C}- or 2H^{2}\text{H}-) may track metabolic fate in vivo .

Q. How can the compound’s reactivity as a ligand or catalyst precursor be exploited in cross-coupling reactions?

  • Methodological Answer : The bromine atom and conjugated diene system make it a candidate for Suzuki-Miyaura or Heck couplings. Optimize catalytic systems (e.g., Pd/ligand combinations) and monitor regioselectivity via 1H^{1}\text{H}-NMR. Kinetic studies under varying temperatures can elucidate mechanistic pathways .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodological Answer : Common by-products include debrominated alkenes or polymerization products. Use radical inhibitors (e.g., BHT) and low-temperature conditions to suppress side reactions. Continuous-flow reactors may enhance reproducibility and scalability compared to batch methods .

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